2-bromo-N-(2-furylmethyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKOBRBIUBVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo N 2 Furylmethyl Butanamide and Its Analogues
Direct Synthesis Strategies for the Butanamide Core
The most straightforward approach to 2-bromo-N-(2-furylmethyl)butanamide involves the formation of the amide bond between a pre-functionalized butanoyl derivative and 2-furfurylamine, or the α-bromination of a pre-formed butanamide.
Amidation Reactions: Coupling of 2-Bromobutanoic Acid with 2-Furfurylamine
The direct coupling of 2-bromobutanoic acid with 2-furfurylamine is a primary route for the synthesis of the target compound. This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). peptide.commychemblog.comlibretexts.org
The choice of solvent and base is crucial for the success of these reactions. Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently used. researchgate.net The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.net The reaction is typically performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.
| Coupling Reagent | Typical Solvent | Base | General Yield Range |
| DCC | DCM, DMF | - | Moderate to High |
| EDC/HOBt | DCM, DMF | DIPEA, TEA | Good to Excellent |
| HATU | DMF, ACN | DIPEA, TEA | High |
Table 1: Common Coupling Reagents for Amide Bond Formation
α-Bromination Procedures for Butanamide Derivatives
An alternative strategy involves the α-bromination of a pre-synthesized N-(2-furylmethyl)butanamide. This can be achieved using a variety of brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice for the selective bromination at the α-position of a carbonyl group. commonorganicchemistry.comorganic-chemistry.org
The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) and is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV irradiation. organic-chemistry.org This method, known as the Wohl-Ziegler reaction, proceeds via a radical mechanism. organic-chemistry.org The success of this approach depends on the stability of the furan (B31954) ring under the reaction conditions, as furan moieties can be susceptible to radical-mediated side reactions.
| Brominating Agent | Initiator | Typical Solvent | Key Considerations |
| N-Bromosuccinimide (NBS) | AIBN or UV light | CCl4 | Radical mechanism, potential for side reactions on the furan ring. |
| Bromine (Br2) | - | Acetic Acid | Can lead to over-bromination and is highly corrosive. |
Table 2: Common Reagents for α-Bromination of Amides
Strategies for the Installation of the 2-Furylmethyl Moiety
The 2-furfuryl group can be introduced by reacting an activated derivative of 2-bromobutanoic acid, such as 2-bromobutyryl chloride, with 2-furfurylamine. The use of the acid chloride provides a more reactive electrophile, often leading to higher yields and faster reaction times compared to the direct coupling of the carboxylic acid. fishersci.ca This reaction is typically performed in the presence of a base to scavenge the HCl byproduct.
Multicomponent Reaction Approaches to N-Substituted Amides
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-functionalized amides. wikipedia.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.orgnumberanalytics.com For the synthesis of this compound, a potential strategy could involve the use of 2-bromobutanoic acid, 2-furfurylamine, an appropriate aldehyde, and an isocyanide.
The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbohrium.com While this does not directly produce the target compound, the resulting α-acyloxy amide could potentially be converted to the corresponding α-bromo amide through subsequent chemical transformations.
Stereoselective Synthesis Considerations for Chiral Centers
The α-carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial in pharmaceutical applications.
One approach to achieving stereoselectivity is through the use of chiral starting materials. For instance, enantiomerically pure 2-bromobutanoic acid can be coupled with 2-furfurylamine to yield the corresponding enantiomer of the final product.
Alternatively, enzymatic resolutions can be employed. Lipases are a class of enzymes that can selectively catalyze the formation or hydrolysis of amides in a stereoselective manner. mdpi.comnih.govnih.gov For example, a lipase (B570770) could be used to selectively acylate a racemic amine with 2-bromobutanoic acid, or to selectively hydrolyze one enantiomer of a racemic mixture of this compound. The choice of enzyme and reaction conditions, such as the solvent and temperature, are critical for achieving high enantioselectivity.
| Method | Description | Key Factors |
| Chiral Starting Material | Use of enantiomerically pure 2-bromobutanoic acid. | Availability and cost of the chiral starting material. |
| Enzymatic Resolution | Lipase-catalyzed selective amidation or hydrolysis. | Enzyme selection, solvent, temperature, and reaction time. |
Table 3: Approaches to Stereoselective Synthesis
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.
The use of safer solvents is a key aspect of green chemistry. Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with greener alternatives such as ionic liquids or deep eutectic solvents (DESs). bohrium.comrsc.orgresearchgate.netnih.gov These solvents can offer advantages in terms of recyclability and reduced toxicity.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. acs.orgijesi.orgresearchgate.netrsc.orgthieme-connect.comresearchgate.net The rapid and efficient heating provided by microwaves can accelerate amide bond formation and other synthetic steps.
Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green methodology. Enzymes operate under mild conditions (temperature and pH) in aqueous or benign organic solvents, reducing the need for harsh reagents and protecting groups. mdpi.comnih.govnih.govbohrium.com
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Replacement of hazardous solvents with ionic liquids or deep eutectic solvents. |
| Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy input. |
| Biocatalysis | Employment of lipases for selective and environmentally benign amide formation. |
Table 4: Application of Green Chemistry Principles
Synthetic Routes to Key Precursors and Intermediates
The strategic construction of the target amide requires pure and well-characterized starting materials. The following sections detail established and efficient synthetic pathways to the essential building blocks.
The α-brominated carboxylic acid moiety is a cornerstone of the final molecule. Its synthesis is most commonly achieved through the halogenation of butanoic acid or its ester derivatives.
A primary and historically significant method is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction facilitates the α-bromination of a carboxylic acid by treatment with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.comlibretexts.orgbrainly.in The reaction proceeds via the formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position. wikipedia.orgorganic-chemistry.orglibretexts.org Subsequent hydrolysis of the α-bromo acyl bromide yields the desired 2-bromobutanoic acid. masterorganicchemistry.comwikipedia.org One described method involves heating butanoic acid with PBr₃, followed by the dropwise addition of bromine and continued stirring to yield 2-bromobutanoic acid. guidechem.com Another variation uses polyphosphoric acid (PPA) with butanoic acid, achieving a yield of 84.5%. guidechem.com
An alternative route involves the bromination of butanoic acid esters. This can be particularly useful when trying to avoid the harsh conditions of the HVZ reaction. While not explicitly detailed for butanoic acid in the provided context, a general method for preparing alkyl 2-bromoalkanoates involves the bromination of an alkanoic acid in the presence of its acid halide, followed by esterification. google.com
Below is a table summarizing common synthetic routes to 2-bromobutanoic acid and its esters.
| Starting Material | Reagents | Product | Typical Yield (%) |
| Butanoic Acid | Br₂, PBr₃ (cat.) | 2-Bromobutanoic Acid | 70.0% guidechem.com |
| Butanoic Acid | Polyphosphoric Acid, Br₂ | 2-Bromobutanoic Acid | 84.5% guidechem.com |
| Ethyl Butyrate | Not specified | Ethyl 2-bromobutyrate | 90% (crude product purity) google.com |
2-Furfurylamine serves as the amine component in the final amide synthesis. It is most commonly derived from furfural (B47365), a renewable platform chemical obtained from biomass. sctunisie.org
The most prevalent industrial and laboratory method for synthesizing 2-furfurylamine is the reductive amination of furfural. rsc.orgtaylorfrancis.comchemrxiv.org This process involves the reaction of furfural with an amine source, typically ammonia (B1221849) or an aqueous solution of ammonia, followed by reduction of the resulting imine intermediate. rsc.orgrsc.org The reduction can be achieved using molecular hydrogen (H₂) with a heterogeneous catalyst, such as Raney nickel, rhodium on alumina (B75360) (Rh/Al₂O₃), or palladium-based catalysts. rsc.orgsandermanpub.netgoogle.com For instance, using a Rh/Al₂O₃ catalyst at 80 °C resulted in a 92% selectivity for furfurylamine (B118560). rsc.orgsandermanpub.net Similarly, a nickel phyllosilicate catalyst achieved a 94.2% yield of furfurylamine at 90°C. rsc.org
Alternative, more environmentally friendly methods have also been developed. One such "one-pot" method uses hydroxylammonium chloride as the amination agent and zinc powder as the reducing agent in water, affording quantitative yields of furfurylamine. sctunisie.org Another approach utilizes chemoenzymatic catalysis, where furfural derived from biomass is aminated using E. coli cells, achieving yields greater than 99%. frontiersin.org
The following table outlines various synthetic methods for 2-furfurylamine.
| Starting Material | Reagents/Catalyst | Product | Typical Yield/Selectivity (%) |
| Furfural | H₂NOH·HCl, Na₂CO₃, then Zn/NH₄Cl/ZnCl₂ in H₂O | 2-Furfurylamine | 98% sctunisie.orgresearchgate.net |
| Furfural | Aqueous NH₃, H₂, Rh/Al₂O₃ | 2-Furfurylamine | 92% (selectivity) rsc.orgsandermanpub.net |
| Furfural | NH₃, H₂, Nickel Phyllosilicate | 2-Furfurylamine | 94.2% rsc.org |
| Furfural | NH₃, H₂, Raney Co | 2-Furfurylamine | 98.9% sandermanpub.net |
| Furfural (from biomass) | E. coli CCZU-XLS160 cells, NH₄Cl | 2-Furfurylamine | >99% frontiersin.org |
Optimization of Reaction Conditions and Yields in Laboratory Scale
The final and crucial step is the formation of the amide bond between the 2-bromobutanoic acid precursor and 2-furfurylamine. The efficiency of this coupling reaction is paramount for maximizing the yield and purity of this compound.
The formation of an amide bond from a carboxylic acid and an amine typically requires activation of the carboxylic acid. tohoku.ac.jpnih.gov A classic method involves converting the carboxylic acid into a more reactive species, such as an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobutanoyl chloride can then react with 2-furfurylamine, usually in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the generated HCl. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved in 94% yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.gov
Modern amide synthesis often employs coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. researchgate.netnih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. researchgate.net
Optimization of this coupling reaction involves the systematic variation of several parameters:
Coupling Reagent: The choice of activating agent (e.g., SOCl₂, EDC, TCT) can significantly affect yield and reaction compatibility with other functional groups. researchgate.net
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. The solvent choice impacts reactant solubility and reaction kinetics.
Base: An appropriate base is required to neutralize acidic byproducts. Tertiary amines like Et₃N and DIPEA are standard choices.
Temperature: Reactions are often performed at room temperature, but some systems may require cooling to 0 °C to control reactivity or heating to drive the reaction to completion.
Stoichiometry: The molar ratios of the acid, amine, coupling agent, and base must be carefully controlled to ensure complete conversion of the limiting reagent and minimize waste.
A data-driven approach, using techniques like multivariate linear regression, can help predict the efficiency of amide bond formation and identify optimal conditions based on the specific molecular features of the carboxylic acid and amine partners. nih.gov
The table below presents a summary of potential conditions for the amide coupling step, based on general knowledge of amide synthesis.
| Coupling Method | Activating/Coupling Reagents | Base | Common Solvent |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) |
| Carbodiimide | EDC, HOBt | Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) |
| Carbodiimide | DCC, NHS | Pyridine | Tetrahydrofuran (THF) |
| Organocatalytic | Trichlorotriazine (TCT), Formylpyrrolidine (FPyr) | Not specified | "Green" solvents researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo N 2 Furylmethyl Butanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
As of the latest available data, specific experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromo-N-(2-furylmethyl)butanamide has not been published in publicly accessible scientific literature or databases. Therefore, a detailed analysis of its ¹H NMR and ¹³C NMR chemical shifts, as well as two-dimensional NMR connectivity, cannot be provided at this time.
For reference and theoretical consideration, the expected proton and carbon environments are outlined below. The actual chemical shifts would require experimental determination.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The furan (B31954) ring would exhibit characteristic signals in the aromatic region, while the aliphatic chain and the methylene (B1212753) bridge would show signals in the upfield region. The amide proton (N-H) would likely appear as a broad singlet.
Predicted ¹H NMR Signals for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (butanamide) | ~0.9-1.1 | Triplet |
| CH₂ (butanamide) | ~1.8-2.0 | Multiplet |
| CH-Br | ~4.2-4.4 | Triplet |
| N-H (amide) | ~6.5-8.5 | Broad Singlet |
| CH₂ (furylmethyl) | ~4.4-4.6 | Doublet |
| H-3, H-4 (furan) | ~6.2-6.4 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the amide would be expected to appear significantly downfield.
Predicted ¹³C NMR Signals for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (butanamide) | ~10-15 |
| CH₂ (butanamide) | ~25-30 |
| CH-Br | ~50-55 |
| CH₂ (furylmethyl) | ~35-40 |
| C-3, C-4 (furan) | ~105-115 |
| C-5 (furan) | ~140-145 |
| C-2 (furan) | ~150-155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the CH₃ and CH₂ protons of the butanamide chain, and between the CH-Br proton and the adjacent CH₂ group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the butanamide fragment, the furylmethyl group, and the amide linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | ~3300 |
| Alkyl | C-H Stretch | ~2850-3000 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Furan Ring | C=C Stretch | ~1500, ~1450 |
| Furan Ring | C-O-C Stretch | ~1000-1100 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the molecular formula of this compound, which is C₉H₁₂BrNO₂. nih.govsigmaaldrich.com The expected exact mass would be calculated, and the presence of the bromine atom would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.
The fragmentation pattern in the mass spectrum would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the furan ring. Key fragments would help to piece together the molecular structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment (if chiral)
The molecular structure of this compound possesses a chiral center at the second carbon of the butanamide moiety, where the bromine atom is attached. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-enantiomers). These enantiomers will have identical physical properties such as melting point, boiling point, and spectroscopic signatures from achiral methods like NMR and mass spectrometry. However, they will differ in their interaction with plane-polarized light.
Chiroptical spectroscopic techniques are essential for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) is a powerful method for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference as a function of wavelength and is characterized by positive or negative peaks, known as Cotton effects.
For this compound, an experimental ECD spectrum would provide a unique fingerprint for the specific enantiomer being analyzed. However, to assign the absolute configuration (i.e., to determine whether the sample is the R or S enantiomer), this experimental spectrum must be compared to a theoretically predicted spectrum.
The process for determining the absolute stereochemistry would involve:
Computational Modeling: The three-dimensional structures of both the (R)- and (S)-enantiomers of this compound would be modeled and their conformational landscapes analyzed to identify the most stable conformers.
ECD Spectra Prediction: Using time-dependent density functional theory (TD-DFT) calculations, the ECD spectra for the most stable conformers of both the (R)- and (S)-enantiomers would be predicted.
Comparison: The experimentally measured ECD spectrum would then be compared to the calculated spectra. A match between the experimental spectrum and the predicted spectrum for the (R)-enantiomer, for example, would allow for the unambiguous assignment of the absolute configuration as R.
Currently, there are no published experimental or theoretical ECD studies for this compound. Consequently, no data tables of Cotton effects or specific research findings on its absolute stereochemistry can be presented. The determination of its chiroptical properties remains a subject for future research.
Computational and Theoretical Investigations of 2 Bromo N 2 Furylmethyl Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining electronic structure and predicting reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecules. By employing functionals such as M06-2X with a basis set like cc-pVTZ, the optimized geometry of 2-bromo-N-(2-furylmethyl)butanamide can be determined. researchgate.net These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its lowest energy state. Such studies on similar molecules have demonstrated the accuracy of DFT in correlating theoretical data with experimental X-ray diffraction results. researchgate.net The stability of the optimized structure would be confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich furan (B31954) ring and the amide group, while the LUMO would be expected to be distributed around the electrophilic centers, such as the carbon atom bearing the bromine atom.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov In the MEP of this compound, negative potential (typically colored red) would be anticipated around the oxygen atom of the carbonyl group and the oxygen atom in the furan ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the amide proton and the hydrogen atoms of the furan ring, signifying favorable sites for nucleophilic interaction.
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts)
DFT calculations can also be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable for the structural elucidation of newly synthesized compounds, allowing for a direct comparison between theoretical and experimental data. nih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecular mechanics and dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of a molecule over time. nih.gov For a molecule like this compound, with its rotatable bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. By simulating the molecule's motion over nanoseconds or even microseconds, MD can reveal preferred orientations of the furan ring relative to the butanamide backbone and the conformational preferences of the alkyl chain. nih.gov
In Silico Prediction of Molecular Interactions
Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a cornerstone of drug discovery and materials science. In silico tools can predict the potential interactions of this compound with various targets. nih.gov Molecular docking simulations, for instance, could be used to predict the binding mode and affinity of the compound within the active site of a protein. These simulations would highlight potential hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the stability of the protein-ligand complex. Furthermore, more advanced techniques like the balanced substructure-drug-target network-based inference (bSDTNBI) could be employed to predict potential biological targets for this compound based on its chemical structure. nih.gov
Exploration of Biological Activity and Pharmacological Potential of the 2 Bromo N 2 Furylmethyl Butanamide Scaffold
Antimicrobial Activity Studies
In Vitro Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa)
There is no available scientific literature detailing the in vitro evaluation of 2-bromo-N-(2-furylmethyl)butanamide against common pathogenic bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, or Pseudomonas aeruginosa. Consequently, no data tables of minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be provided for this specific compound.
In Vitro Evaluation Against Fungal and Yeast Strains (e.g., Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae)
Similarly, a review of scientific databases yielded no studies on the antifungal or anti-yeast activity of this compound. Its efficacy against plant-pathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, or the model yeast organism Saccharomyces cerevisiae, has not been reported.
Hypothesized Molecular Mechanisms of Antimicrobial Action
In the absence of any observed antimicrobial activity, any discussion of the molecular mechanisms of action for this compound would be purely speculative. While other halogenated amides may function by alkylating biological macromolecules or disrupting cell membranes, it is unknown if this compound shares similar properties.
Enzymatic Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
No research data is available concerning the ability of this compound to inhibit acetylcholinesterase or butyrylcholinesterase. These enzymes are critical targets in the research of neurodegenerative diseases, but this particular compound does not appear to have been screened for such activity.
Alkaline Phosphatase Inhibition
There are no published findings on the inhibitory effects of this compound on alkaline phosphatase, a class of enzymes involved in various physiological and pathological processes.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid. nih.gov Their inhibition is a key strategy in the development of anti-inflammatory drugs. nih.gov While no direct studies on the LOX inhibitory activity of this compound are available, research on related structures containing the N-furfuryl moiety suggests potential for such activity.
A study on a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides demonstrated significant in vitro inhibition of soybean 15-lipoxygenase (15-LOX). nih.govacs.org The most potent compounds in this series exhibited IC₅₀ values in the micromolar range, indicating a notable inhibitory effect. The presence of the N-furfuryl group was a common feature among these active compounds. nih.govacs.org
Table 1: 15-Lipoxygenase Inhibitory Activity of Selected N-Furfuryl-1,2,4-triazole Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 7k | 17.43 ± 0.38 |
| 7o | 19.35 ± 0.71 |
| 7m | 23.59 ± 0.68 |
| 7b | 26.35 ± 0.62 |
| 7i | 27.53 ± 0.82 |
Data sourced from a study on 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides. nih.govacs.org
These findings suggest that the N-furfuryl scaffold present in this compound could potentially contribute to lipoxygenase inhibition. However, the influence of the bromo-butanamide portion of the molecule on this activity remains to be elucidated through direct experimental investigation.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and altitude sickness. youtube.com While specific data on this compound is absent, the inhibitory potential of amide and sulfonamide derivatives against various CA isoforms has been documented. nih.gov
For instance, a series of sulfonamide-substituted amide and benzamide (B126) derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII. nih.gov Several of these compounds were found to be potent and selective inhibitors, with IC₅₀ values in the sub-micromolar range. nih.gov The study highlighted the importance of the amide functionality in the design of CA inhibitors. nih.gov
Table 2: Inhibitory Activity of Selected Amide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | IC₅₀ (µM) |
|---|---|---|
| 9 | hCA II | 0.18 ± 0.05 |
| 11 | hCA IX | 0.17 ± 0.05 |
| 12 | hCA XII | 0.58 ± 0.05 |
Data from a study on sulfonamide-substituted amide and benzamide derivatives. nih.gov
Although this compound is not a sulfonamide, the presence of the amide group suggests a potential, albeit likely weaker, interaction with the active site of carbonic anhydrase. Studies have shown that even simple amides can interact with the zinc ion in the enzyme's active site. nih.gov Further research is necessary to determine if the combination of the bromo- and N-furfuryl- moieties could confer any significant inhibitory activity against CA isoforms.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.gov Its inhibitors are of great interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. nih.gov While this compound has not been directly tested, compounds containing a furan (B31954) ring, such as furfural (B47365), have been reported to exhibit antityrosinase activity. researchgate.net
Furthermore, various heterocyclic compounds have been investigated as tyrosinase inhibitors. mdpi.com For example, a series of N-phenylacetamide-oxindole-thiosemicarbazide hybrids showed potent tyrosinase inhibitory activity, with IC₅₀ values in the low micromolar range. mdpi.com This indicates that amide-containing structures can be effective tyrosinase inhibitors.
Table 3: Tyrosinase Inhibitory Activity of a Selected N-phenylacetamide-oxindole-thiosemicarbazide Hybrid
| Compound | IC₅₀ (µM) |
|---|---|
| 18a | 0.8 |
Data from a study on N-phenylacetamide-oxindole-thiosemicarbazide hybrids. mdpi.com
The presence of the N-(2-furylmethyl) group in the target compound is significant, as furan-containing molecules have been identified as potential tyrosinase inhibitors. researchgate.net The combination of this moiety with the bromo-butanamide structure could potentially lead to a molecule with tyrosinase inhibitory properties, a hypothesis that awaits experimental validation.
Antiproliferative Activity in Cell Line Models (e.g., cancer cell lines)
The search for novel anticancer agents is a continuous effort in medicinal chemistry. The evaluation of compounds for their ability to inhibit the growth of cancer cells is a primary step in this process.
While no studies have specifically reported the antiproliferative activity of this compound, research on related brominated and amide-containing compounds suggests this is a potential area of interest. For instance, a series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxicity against various human tumor cell lines, with some compounds showing remarkable activity. farmaciajournal.com One derivative, 5c, was particularly active against several cancer cell lines. farmaciajournal.com
Similarly, a study on flavonoid-based amide derivatives revealed potent antiproliferative effects against a panel of human cancer cell lines. nih.gov Compound 7t, for example, demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov
Table 4: In Vitro Antiproliferative Activity of Selected Brominated and Amide Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 5c | A549 (Alveolar adenocarcinoma) | 11.80 ± 0.89 |
| 5c | Caco2 (Colorectal adenocarcinoma) | 18.40 ± 4.70 |
| 7t | MDA-MB-231 (Breast cancer) | 1.76 ± 0.91 (µM) |
Data for compound 5c sourced from a study on brominated acetophenone derivatives. farmaciajournal.com Data for compound 7t sourced from a study on flavonoid-based amide derivatives. nih.gov
These findings indicate that the presence of a bromine atom and an amide group, both features of this compound, can be found in molecules with significant antiproliferative properties. The specific combination of these features in the target compound warrants investigation.
The antiproliferative effects of small molecules are often the result of their interaction with specific cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. Many natural and synthetic compounds exert their anticancer effects by modulating pathways such as the PI3K/Akt, MAPK, and p53 signaling cascades. nih.gov
For example, the aforementioned flavonoid-based amide derivative, 7t, was suggested to exert its antiproliferative activity through the regulation of the PI3K/AKT signal pathway. nih.gov Polyphenols, a broad class of natural compounds, have been shown to modulate multiple signaling pathways involved in cancer, including those controlling cell cycle progression and apoptosis. nih.gov While the specific cellular targets of this compound are unknown, its structural components suggest that it could potentially interact with various cellular proteins and influence these critical pathways. Further research, such as molecular docking studies and in vitro pathway analysis, would be required to identify its mechanism of action.
Antiparasitic Activities (e.g., against Plasmodium falciparum equilibrative nucleoside transporter)
The emergence of drug-resistant parasitic strains necessitates the discovery of new antiparasitic agents with novel mechanisms of action. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a key target for drug discovery efforts. nih.gov
P. falciparum is a purine (B94841) auxotroph, meaning it cannot synthesize its own purines and must acquire them from the host. nih.gov The P. falciparum equilibrative nucleoside transporter 1 (PfENT1) is a crucial protein involved in this purine uptake process, making it an attractive target for the development of new antimalarial drugs. nih.govnih.gov High-throughput screening of large compound libraries has been employed to identify inhibitors of PfENT1 that can block parasite proliferation. nih.gov
While there is no direct evidence of this compound's activity against P. falciparum or its PfENT1 transporter, studies on other brominated compounds have shown antiplasmodial activity. For instance, research on isomers of 3-Br-acivicin, a nature-inspired compound, revealed that certain stereoisomers displayed significant activity against P. falciparum. mdpi.com
Table 5: Antiplasmodial Activity of a Selected 3-Br-acivicin Isomer
| Compound | Target | Activity |
|---|---|---|
| (5S, αS) isomers of 3-Br-acivicin | Plasmodium falciparum | Significant antiplasmodial activity |
Data sourced from a study on the biological activity of 3-Br-acivicin isomers. mdpi.com
The presence of a bromine atom in this compound, coupled with its nature as a small molecule, makes it a candidate for inclusion in screening campaigns against P. falciparum and other parasites. Its potential to interact with targets like PfENT1 would need to be assessed through dedicated in vitro and in vivo studies.
Investigation as Biochemical Tools in Proteomics Research
The investigation of small molecule compounds as biochemical tools is a cornerstone of modern chemical biology and proteomics research. These tools, often reactive fragments or probes, are instrumental in identifying and characterizing protein function directly in complex biological systems. The compound This compound has been identified as a potential biochemical for proteomics research, primarily due to its chemical structure which suggests a potential role as a covalent probe.
The core structure of This compound features two key components that are relevant to its potential application in proteomics: a reactive electrophilic center and a recognition element. The α-bromo amide moiety serves as a potential electrophilic "warhead." This type of functional group is known to be susceptible to nucleophilic attack from amino acid residues on proteins, such as cysteine, serine, or lysine, leading to the formation of a stable covalent bond. This irreversible binding is a key feature of many activity-based protein profiling (ABPP) probes.
The second component, the N-(2-furylmethyl) group, can be considered a recognition or binding element. This part of the molecule may influence the compound's solubility, cell permeability, and, most importantly, its affinity and selectivity towards specific protein targets. The furan ring, a common scaffold in medicinal chemistry, can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can guide the reactive bromo-amide group to the active or binding sites of particular proteins.
While the conceptual application of This compound in proteomics is sound, a thorough review of published scientific literature reveals a lack of specific studies detailing its use. There are no publicly available research articles, at present, that provide detailed findings or data tables on the specific protein targets of this compound or its application in broader proteomic screening.
However, the principles of its potential use can be understood from studies on structurally related bromo-amide compounds and the broader field of covalent ligand discovery and ABPP. These fields utilize libraries of electrophilic fragments to identify novel binding sites on proteins, including those previously considered "undruggable."
The general workflow for investigating a compound like This compound as a biochemical tool would typically involve the following steps:
Synthesis and Characterization: Chemical synthesis of the compound followed by rigorous purification and structural confirmation.
Proteome-wide Reactivity Profiling: The compound would be incubated with complex cell lysates or in living cells. Proteins that are covalently modified by the compound are then identified using mass spectrometry-based proteomics. This would generate a list of potential protein targets.
Target Validation and Selectivity Analysis: Follow-up experiments are conducted to validate the identified targets and to assess the selectivity of the compound. This often involves competition experiments with known ligands or inhibitors of the target proteins.
Functional Studies: Once specific and high-confidence targets are identified, further studies would be designed to understand the functional consequences of the compound binding to its target protein.
Given the absence of specific data for This compound , the following table illustrates a hypothetical outcome of a proteomics screening experiment, based on the types of data typically generated in such studies.
| Hypothetical Protein Target | Cellular Function | Site of Modification (Residue) |
| Protein Kinase XYZ | Signal Transduction | Cysteine (Cys) |
| Metabolic Enzyme ABC | Cellular Metabolism | Serine (Ser) |
| Ubiquitin Ligase E3 | Protein Degradation | Lysine (Lys) |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Structure Activity Relationship Sar Studies of 2 Bromo N 2 Furylmethyl Butanamide Derivatives
Impact of Substitutions on the Furan (B31954) Ring Moiety
The furan ring, a five-membered aromatic heterocycle, is a common scaffold in biologically active compounds. Its electronic properties and substitution patterns can significantly influence interactions with biological targets. The metabolic oxidation of a furan ring can lead to the formation of reactive electrophilic intermediates, a process that is influenced by the ring's substituents. nih.gov
Table 1: Hypothetical Impact of Furan Ring Substitutions on the Bioactivity of 2-bromo-N-(2-furylmethyl)butanamide Derivatives
| Position of Substitution on Furan Ring | Type of Substituent | Expected Impact on Activity | Rationale |
| C5 | Electron-withdrawing (e.g., -NO₂) | Potential increase or decrease | May enhance specific interactions but could also alter metabolic profile. |
| C5 | Electron-donating (e.g., -CH₃) | Potential increase in binding | Could enhance hydrophobic interactions within a binding pocket. |
| C4 | Bulky group (e.g., -phenyl) | Likely decrease | May cause steric hindrance, preventing optimal binding. |
| C3 | Halogen (e.g., -Cl, -F) | Potential modulation | Can alter electronic properties and metabolic stability. |
Influence of Alkyl Chain Modifications within the Butanamide Backbone
Studies on other classes of amides have shown that modifying the alkyl chain length can have a profound impact on biological activity. For example, in a series of fatty acid amide hydrolase inhibitors, changes in the length and branching of the alkyl chain strongly affected their amphiphilicity and interactions with different membranes. nih.gov Similarly, for PLA-HPG based biodegradable nanocarriers, the length of the PLA chains influenced hydrophobic interactions and particle size. mdpi.com
For this compound, increasing or decreasing the length of the butanamide chain (e.g., to propanamide or pentanamide) would alter the distance between the furan ring and the bromine atom. This could be critical for positioning these key functional groups correctly for interaction with a biological target. The introduction of branching or cyclic structures within the chain could also impose conformational constraints, which may be beneficial or detrimental to activity.
Role of the Bromine Atom and its Positional Effects on Activity
The bromine atom at the α-position of the butanamide moiety is a key feature of this compound. Halogens, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity. The presence of the bromine atom also makes the adjacent hydrogen atoms more acidic, influencing the molecule's reactivity. fiveable.me
The position of the bromine atom is likely crucial. An α-bromo amide has a different chemical reactivity compared to a β- or γ-bromo amide. α-Haloamides are known to be effective alkylating agents and can participate in various chemical transformations, including radical-mediated reactions and nucleophilic substitutions. nih.govnih.gov This reactivity could be essential for the mechanism of action, potentially involving covalent bond formation with the target protein.
Replacing bromine with other halogens (e.g., chlorine, iodine) would modulate the strength of halogen bonds and the leaving group ability in nucleophilic substitution reactions. Moving the bromine to other positions on the butanamide chain would drastically alter the molecule's chemical properties and likely its biological activity.
Stereochemical Implications of the α-Bromo-butanamide Moiety for Biological Activity
The α-carbon of the butanamide moiety in this compound is a chiral center. This means the compound can exist as two enantiomers (R and S isomers). It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The stereochemistry of α-haloamides is a critical factor in their synthetic utility and biological interactions. For instance, stereoselective methods have been developed for the synthesis of enantioenriched α-chiral amides from racemic α-bromo amides. nih.gov Furthermore, the stereochemical outcome of reactions involving α-haloamides, such as the Hoffmann bromamide (B1595942) reaction, is of significant interest, with retention of configuration often observed at the chiral center. youtube.com
Therefore, the separate synthesis and biological evaluation of the R- and S-enantiomers of this compound would be a crucial step in any SAR study. It is highly probable that one enantiomer would exhibit greater potency or a different pharmacological profile than the other. Studies on other chiral molecules, such as the ionizable lipid ALC315, have shown that different stereoisomers can have varying cytotoxicities. acs.org
Table 2: Potential Differences in Biological Activity of Enantiomers
| Enantiomer | Potential Biological Activity | Rationale |
| (R)-2-bromo-N-(2-furylmethyl)butanamide | Higher or lower potency | Differential fit within a chiral binding site of a biological target. |
| (S)-2-bromo-N-(2-furylmethyl)butanamide | Higher or lower potency | Differential fit within a chiral binding site of a biological target. |
| Racemic Mixture | Intermediate or combined activity | Represents the combined effects of both enantiomers. |
Rational Design and Synthesis of Analogues for SAR Elucidation
The rational design and synthesis of analogues are fundamental to systematically exploring the SAR of this compound. This process involves creating a library of related compounds where specific parts of the molecule are systematically varied. ajchem-a.commdpi.com
The synthesis of α-bromo amides can be achieved through several established methods. A common approach is the amidation of an α-bromoacyl halide with the desired amine, in this case, furfurylamine (B118560). nih.gov The synthesis of a library of analogues would involve using a variety of substituted furfurylamines and different α-bromoacyl halides with varying chain lengths and substitution patterns.
The design of these analogues would be guided by the principles outlined in the previous sections. For example, a set of analogues could be synthesized with different substituents on the furan ring to probe electronic and steric effects. Another set could explore different alkyl chain lengths in the butanamide backbone. The synthesis of stereochemically pure enantiomers would also be a key objective. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools that can be used to model and predict the biological activity of compounds based on their chemical structures. These approaches are particularly valuable in drug discovery for prioritizing the synthesis of new analogues and for gaining a deeper understanding of the molecular features that are important for activity.
For this compound derivatives, a QSAR study would involve compiling a dataset of synthesized analogues and their corresponding biological activities. Various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a mathematical model that correlates these descriptors with biological activity.
QSAR models have been successfully applied to other classes of amides to understand their SAR. nih.gov For example, in a study of substituted benzamides, topological descriptors and molecular connectivity indices were used to model their antimicrobial activity. nih.gov Such an approach for this compound derivatives could help to identify the key physicochemical properties that govern their activity and guide the design of more potent compounds.
Potential Applications in Chemical Biology and Advanced Materials
Utility as Precursors or Synthetic Intermediates in Complex Organic Synthesis
The furan (B31954) ring and the α-bromo amide functionality within 2-bromo-N-(2-furylmethyl)butanamide make it a potentially valuable precursor in complex organic synthesis. Furan and its derivatives are recognized as versatile synthons, capable of participating in a wide array of chemical transformations to construct more intricate molecular frameworks. acs.org The furan ring, while aromatic, possesses a lower resonance energy compared to benzene, allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org This reactivity enables its conversion into a variety of other functional groups and ring systems. For instance, the furan moiety can be hydrolyzed to a 1,4-dicarbonyl compound, a common structural motif in many natural products and pharmaceuticals. acs.org
Furthermore, the bromine atom at the α-position to the carbonyl group is a key reactive site. α-Bromo amides are known to participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. rsc.org This facilitates the construction of more complex molecules. The amide bond itself, while generally stable, can be selectively transformed under specific reaction conditions, adding to the synthetic versatility of the parent molecule. nih.gov The combination of the reactive furan ring and the α-bromo amide group in a single molecule offers multiple handles for synthetic chemists to elaborate upon, making this compound a promising starting material for the synthesis of diverse and complex organic compounds. numberanalytics.comquora.com
Development as Molecular Probes for Biochemical Pathways
The development of molecular probes is crucial for understanding complex biochemical pathways. These probes are designed to interact with specific biomolecules or to report on particular microenvironments within a cell. Both furan and amide functionalities have been successfully incorporated into molecular probes.
Furan-containing molecules have been developed as probes for the detection of natural products and for targeting nucleic acids. purdue.edunih.govnih.gov For instance, molecular probes capable of undergoing a Diels-Alder cycloaddition with furan moieties have been designed to identify and isolate furan-containing natural products from complex mixtures. purdue.edunih.gov Given that this compound contains a furan ring, it could serve as a foundational structure for the development of new reactivity-based probes. By incorporating a reporter group, such as a fluorophore or a mass tag, onto the butanamide side chain, it might be possible to create probes for detecting specific enzymes or other biomolecules that interact with the furan moiety.
Amide-based fluorescent probes have also been synthesized for the selective measurement of enzyme activity, such as that of carboxylesterases. nih.gov The design of these probes often involves linking a fluorescent aminopyridine to an acyl chain via an amide bond. nih.gov The enzymatic cleavage of the amide bond leads to a change in the fluorescence signal, allowing for the quantification of enzyme activity. The amide linkage in this compound could potentially be exploited in a similar manner. Modification of the furan and butanamide portions of the molecule could lead to the development of selective substrates for various hydrolases, with the cleavage of the amide bond triggering a detectable signal. The development of such probes would be valuable for studying the roles of these enzymes in health and disease.
Exploration in Agrochemical Research as Active Agents (e.g., fungicides, pesticides)
The search for new and effective agrochemicals is a continuous effort to ensure food security. Both furan derivatives and amide-containing compounds have shown promise as active agents in this field. ijabbr.comresearchgate.netnih.govscispace.com
Numerous furan derivatives have been reported to exhibit a wide range of biological activities, including antifungal and antibacterial properties. ijabbr.comresearchgate.netnih.govscispace.com The furan nucleus is a key component of many bioactive natural products and synthetic compounds. ijabbr.comresearchgate.net Similarly, the amide functional group is present in a large number of commercial pesticides. mdpi.comnih.govnih.govrsc.org Carboxylic acid amide (CAA) fungicides, for example, are an important class of agrochemicals used to control oomycete pathogens. rsc.org Diamide insecticides are another significant class of pesticides that act on insect ryanodine (B192298) receptors. mdpi.comnih.gov
The combination of a furan ring and an amide linkage in this compound suggests that it could be a candidate for agrochemical research. The presence of the bromine atom could further enhance its biological activity. Structure-activity relationship (SAR) studies on related amide compounds have shown that the nature and position of substituents on the aromatic ring and the amide side chain can significantly influence their insecticidal and fungicidal properties. nih.govresearchgate.net Therefore, systematic modification of the this compound scaffold could lead to the discovery of new and potent agrochemicals.
Contribution to the Development of Novel Materials with Specific Features
The unique properties of furan-based and amide-containing polymers make them attractive for the development of novel materials with specific features such as high strength, thermal stability, and chemical resistance. numberanalytics.comnumberanalytics.comsemanticscholar.orgrsc.orgchemguide.co.ukquora.comresearchgate.netwikipedia.orgacs.orgrsc.org
Furan derivatives, particularly furfuryl alcohol, are used to produce furan resins, which are known for their excellent thermal stability, and resistance to strong acids, bases, and halogenated hydrocarbons. wikipedia.org Furan-based polymers are also being explored for applications in advanced materials, including flame-retardant materials and conjugated polymers for organic electronics. numberanalytics.comnumberanalytics.comsemanticscholar.orgresearchgate.netrsc.org The furan ring in this compound could potentially be polymerized or incorporated into other polymer backbones to impart these desirable properties.
Polyamides, such as nylon and Kevlar, are a major class of high-performance polymers characterized by the repeating amide linkages in their main chain. chemguide.co.ukquora.com These materials are known for their high mechanical strength, toughness, and thermal stability. numberanalytics.com The amide bond in this compound could potentially act as a site for polymerization or as a functional group to modify the properties of existing polymers. The presence of the furan ring and the bromo-substituent could introduce additional functionalities, leading to the development of new materials with tailored properties for a variety of applications, from engineering plastics to advanced composites. rsc.org
Future Directions and Unaddressed Research Questions for 2 Bromo N 2 Furylmethyl Butanamide Research
Development of Sustainable and Scalable Synthetic Methodologies
The advancement of any research program centered on 2-bromo-N-(2-furylmethyl)butanamide is contingent upon the development of efficient, environmentally benign, and scalable synthetic routes. Current synthetic approaches for similar α-bromo amides often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of green synthetic methodologies. This includes exploring enzymatic catalysis, which could offer high stereoselectivity and milder reaction conditions. Additionally, flow chemistry presents an opportunity for a safer, more controlled, and scalable production process, minimizing the handling of potentially hazardous intermediates. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Potential for hazardous reagents, solvent waste, and scalability issues. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, optimization of reaction parameters. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. | Initial setup cost, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability can be a challenge, requires specialized equipment. |
Comprehensive Mechanistic Elucidation of Observed Biological Activities
A fundamental and currently unaddressed area of research is the elucidation of the mechanism of action behind any potential biological activities of this compound. The presence of an α-bromo amide moiety suggests the potential for covalent modification of biological targets, a mechanism employed by various known bioactive compounds. Future investigations should employ a multi-pronged approach to identify cellular targets and understand the molecular interactions. Techniques such as affinity chromatography using the compound as a bait molecule, followed by mass spectrometry-based proteomics, could identify binding partners. Furthermore, cell-based assays and reporter gene studies will be crucial in dissecting the downstream signaling pathways affected by the compound.
Exploration of New Biological Targets and Pharmacological Pathways
The structural features of this compound, including the furan (B31954) ring—a known pharmacophore present in numerous drugs—and the reactive bromo-amide group, suggest a broad potential for interaction with various biological targets. A systematic screening of this compound against a diverse panel of enzymes, receptors, and ion channels is a critical next step. High-throughput screening campaigns could rapidly identify initial hits, which can then be validated through more focused secondary assays. Given the structural similarities to other known bioactive molecules, initial areas of investigation could include its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Integration of Advanced Computational Modeling for Predictive Research
To accelerate the research and development process and to rationalize experimental findings, the integration of advanced computational modeling is indispensable. In silico techniques can provide valuable insights into the potential behavior of this compound. Molecular docking studies can predict the binding modes of the compound with various protein targets, helping to prioritize experimental screening efforts. Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data on analogues becomes available, enabling the prediction of biological activity for novel derivatives. Furthermore, molecular dynamics simulations can shed light on the stability of the compound-target complex and the conformational changes induced upon binding.
Design and Synthesis of Next-Generation Analogues with Enhanced Potency or Selectivity
Based on the initial findings from biological screening and mechanistic studies, the rational design and synthesis of next-generation analogues will be a pivotal research direction. Structure-Activity Relationship (SAR) studies will guide the modification of the core scaffold to enhance potency and selectivity for the desired biological target while minimizing off-target effects. Key areas for structural modification include the substitution pattern on the furan ring, variation of the alkyl chain length of the butanamide, and replacement of the bromine atom with other halogens or functional groups to modulate reactivity and binding affinity. A systematic exploration of these chemical spaces will be essential for optimizing the pharmacological profile of this compound class.
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., Acta Crystallographica studies on similar bromoamides) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 287.03 for C₉H₁₁BrNO₂).
- HPLC-DAD : Quantifies purity (>95%) and detects trace impurities .
How does the 2-furylmethyl group influence reactivity compared to aryl-substituted analogs?
Advanced Research Question
The furyl group’s electron-rich nature enhances resonance stabilization, altering reactivity:
- Electrophilic substitution : Furyl directs bromination to specific positions (e.g., α to the amide).
- Hydrogen bonding : The oxygen in the furan ring participates in non-covalent interactions, affecting solubility and bioactivity.
Comparative studies with phenyl or thienyl analogs show distinct reaction rates and product distributions .
What methodologies are used to evaluate biological activity, such as enzyme inhibition?
Advanced Research Question
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular docking : Predict binding modes with proteins (e.g., quinazoline-targeted kinases in cancer studies).
- SAR studies : Modify the furyl or bromine groups to correlate structure with activity .
How can stability under varying storage conditions be assessed?
Basic Research Question
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV-Vis) for 4–12 weeks.
- Analytical monitoring : Track decomposition via TLC or NMR.
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas .
What computational tools aid in predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
